ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. The hydroxyl and hydroxyethyl groups are introduced through subsequent reactions involving appropriate reagents and conditions. For example, the hydroxyl group can be introduced via oxidation reactions, while the hydroxyethyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The hydroxyl and hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylate group can produce primary alcohols.
Scientific Research Applications
Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxyethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate: Similar in structure but with an indole ring instead of a pyrazole ring.
Ethyl 5-hydroxy-4-(dimethylaminomethyl)-1-methyl-6-pyridin-3-yl-2-(phenylsulfinylmethyl)-1H-indole-3-carboxylate: Contains additional functional groups and a different ring structure.
Uniqueness
Ethyl 5-hydroxy-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups and the pyrazole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 2-(2-hydroxyethyl)-3-oxo-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-2-14-8(13)6-5-9-10(3-4-11)7(6)12/h5,9,11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYSLKIOZLDRQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN(C1=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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